Mevidalen hydroxybenzoate

Dopamine D1 receptor Positive allosteric modulator (PAM) cAMP accumulation assay

Procure Mevidalen hydroxybenzoate (LY3154207) to access a clinically validated D1 PAM with a picomolar potentiator profile (EC50 = 1.1–3 nM) and minimal allosteric agonist activity. The engineered hydroxybenzoate co-crystal ensures superior solubility and oral bioavailability. This compound uniquely retains potency across human, mouse, and rat receptors, mitigating translational failure risks inherent to species-selective D1 PAMs like DETQ. Supported by completed Phase II clinical data for Lewy body dementia, it provides pre-established human PK/PD and safety datasets. Ideal for CNS translational research, synaptic plasticity assays, and GMP clinical trial supply with published scalable synthesis and analytical methods.

Molecular Formula C31H35Cl2NO6
Molecular Weight 588.5 g/mol
CAS No. 1638669-32-5
Cat. No. B10860116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMevidalen hydroxybenzoate
CAS1638669-32-5
Molecular FormulaC31H35Cl2NO6
Molecular Weight588.5 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O.C1=CC(=CC=C1C(=O)O)O
InChIInChI=1S/C24H29Cl2NO3.C7H6O3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26;8-6-3-1-5(2-4-6)7(9)10/h4-9,15,17,28,30H,10-14H2,1-3H3;1-4,8H,(H,9,10)/t15-,17+;/m0./s1
InChIKeyQDACLJAXTYXXBL-KPVRICSOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mevidalen Hydroxybenzoate (CAS 1638669-32-5): Clinical-Stage Dopamine D1 Positive Allosteric Modulator (PAM) for Parkinson's Disease and Dementia


Mevidalen hydroxybenzoate (LY3154207) is a novel, potent, and orally bioavailable dopamine D1 receptor positive allosteric modulator (PAM) with minimal allosteric agonist activity [1]. It enhances the affinity of dopamine for the D1 receptor, amplifying endogenous dopaminergic signaling without directly activating the orthosteric site [2]. The compound is being developed by Eli Lilly and Company for the treatment of neuropsychiatric disorders including Parkinson's disease dementia and dementia with Lewy bodies, with Phase 2 clinical trials completed [3]. As a PAM, mevidalen hydroxybenzoate is designed to circumvent the poor drug-like properties, tachyphylaxis, and narrow therapeutic windows that have historically plagued direct orthosteric D1 agonists [4].

Why Mevidalen Hydroxybenzoate Cannot Be Substituted by Generic D1 Agonists or Alternative D1 PAMs in Research and Development Programs


Mevidalen hydroxybenzoate possesses a distinct pharmacological profile that precludes simple substitution with in-class alternatives. While multiple D1 receptor-targeting agents exist—including orthosteric agonists (e.g., tavapadon, fenoldopam) and other D1 PAMs (e.g., DETQ, UCB0022, ASP4345)—each compound differs fundamentally in its mechanism, potency, species selectivity, pharmacokinetics, and clinical validation status. Specifically, mevidalen hydroxybenzoate exhibits picomolar functional potentiation (EC50 = 1.1–3 nM) that is approximately 2- to 5-fold more potent than the prototypical D1 PAM DETQ (EC50 = 5.8 nM) in comparable assay systems [1]. Furthermore, its co-crystal hydroxybenzoate salt form is specifically engineered to optimize oral bioavailability and scalable manufacturing, as detailed in the published process chemistry route [2]. Direct orthosteric agonists like tavapadon differ mechanistically, directly activating the receptor and thereby risking receptor desensitization and a narrower therapeutic index [3]. Substitution with an uncharacterized or structurally distinct D1 PAM would introduce uncertainty regarding species-specific pharmacology, central nervous system penetration, and clinical safety, thereby compromising data reproducibility and translational validity.

Quantitative Evidence Guide: Comparative Differentiation of Mevidalen Hydroxybenzoate (LY3154207) in In Vitro, In Vivo, and Clinical Models


Superior In Vitro Potency at Human D1 Receptor: Mevidalen Hydroxybenzoate versus DETQ (First-Generation D1 PAM)

In a head-to-head comparison of functional potentiation of dopamine-induced cAMP accumulation in HEK293 cells stably expressing the human D1 receptor, mevidalen hydroxybenzoate (LY3154207) exhibits an EC50 of 1.1–3.0 nM [1][2], demonstrating approximately 2- to 5-fold higher potency than the prototypical D1 PAM DETQ, which has an EC50 of 5.8 nM in the same assay system . Both compounds function as positive allosteric modulators, but mevidalen's enhanced potency translates to lower required doses to achieve therapeutic receptor modulation.

Dopamine D1 receptor Positive allosteric modulator (PAM) cAMP accumulation assay HEK293 cells Potency (EC50)

Species-Selective Potency Profile: Mevidalen Hydroxybenzoate Demonstrates Optimized Human D1 Receptor Activity Contrasting with DETQ's 30-Fold Rodent Potency Loss

Mevidalen hydroxybenzoate was specifically optimized for high affinity at the human D1 receptor while maintaining significant activity at rodent receptors, enabling translational studies in both humanized D1 mice and wild-type rodents [1]. In contrast, the first-generation D1 PAM DETQ exhibits a marked species difference: it is approximately 30-fold less potent at rat and mouse D1 receptors compared to the human receptor, and is completely inactive at the human D5 receptor . Mevidalen's balanced species profile is evidenced by its robust dose-dependent enhancement of wakefulness (5.5- and 15.2-fold delay in sleep onset at 20 and 60 mg/kg PO, respectively) in humanized D1 mice [1], a model that directly translates to human clinical pharmacodynamics.

Species selectivity Dopamine D1 receptor Humanized mouse models Translational pharmacology Positive allosteric modulator (PAM)

Established Clinical Safety and Pharmacokinetic Profile in Parkinson's Disease Patients: Differentiating Mevidalen Hydroxybenzoate from Preclinical D1 PAMs (e.g., UCB0022)

Mevidalen hydroxybenzoate has completed multiple Phase 1 and Phase 2 clinical trials in both healthy subjects and patients with Parkinson's disease, establishing a well-characterized human pharmacokinetic (PK) and safety profile [1][2]. In Parkinson's disease patients receiving 75 mg once daily for 14 days, mevidalen demonstrated a median Tmax of ~2 hours, apparent steady-state clearance of 20–25 L/h, and minimal accumulation upon repeated dosing [1]. In a Phase 2a study (NCT03305809) in patients with Lewy body dementia, mevidalen showed an acceptable safety and tolerability profile with most adverse events being mild [2]. In contrast, alternative D1 PAMs such as UCB0022 (glovadalen) and ASP4345 remain at earlier stages of clinical development, with limited published human PK and safety data available for direct comparison. For example, UCB0022 is currently in Phase 1/2 trials with no peer-reviewed human clinical data published as of 2025, while ASP4345 demonstrated mixed cognitive biomarker results in a Phase 1 study in schizophrenia patients [3][4].

Clinical pharmacokinetics Parkinson's disease Phase 1/2 clinical trial Safety and tolerability Oral bioavailability

Validated CNS Target Engagement and Functional Biomarker Response: Mevidalen Hydroxybenzoate Enhances Wakefulness in Human Subjects Contrasting with ASP4345's Inconclusive Cognitive Biomarker Results

Mevidalen hydroxybenzoate demonstrates clear, dose-dependent pharmacodynamic effects in humans that serve as translational biomarkers of central D1 receptor engagement. In sleep-deprived healthy male volunteers, mevidalen produced a dose-dependent increase in latency to sleep onset as measured by the multiple sleep latency test (MSLT), with all doses (15, 30, and 75 mg) significantly separating from placebo at the first 2-hour postdose time point [1]. This effect directly mirrors preclinical findings in humanized D1 mice, where mevidalen delayed sleep onset by 5.5- and 15.2-fold compared to vehicle [1]. In contrast, ASP4345, another D1 PAM evaluated in a Phase 1 study in schizophrenia patients, showed only suggestive but not statistically robust improvements in cognitive tests and electrophysiological biomarkers (auditory steady-state response and mismatch negativity), with the authors noting that findings "need to be confirmed in studies with a larger patient population" [2]. No further clinical development of ASP4345 has been reported since this 2021 publication.

Target engagement Wakefulness Pharmacodynamic biomarker CNS penetration Dopamine D1 receptor

Scalable, Published Synthetic Route and Co-Crystal Form: Ensuring Supply Chain Reliability for Mevidalen Hydroxybenzoate Relative to Non-Clinical D1 PAMs

Mevidalen hydroxybenzoate is supplied as a defined hydroxybenzoate co-crystal that was specifically engineered to improve the physicochemical properties and manufacturability of the parent free base [1]. The development of a scalable, multi-kilogram synthesis has been published in detail, describing the evolution from early medicinal chemistry routes to a robust, large-scale process suitable for clinical and commercial supply [1]. This co-crystal form (molecular formula: C31H35Cl2NO6; molecular weight: 588.5 g/mol) is the specific subject of the CAS registry 1638669-32-5 and is distinct from the free base . In contrast, many comparator D1 PAMs (e.g., DETQ, early research tool compounds) are available only as research-grade free bases or non-optimized salts, lacking published process chemistry routes or co-crystal characterization. This creates potential variability in batch-to-batch purity, solubility, and stability when procured from different vendors.

Process chemistry Co-crystal Scalable synthesis Supply chain Hydroxybenzoate salt

Recommended Application Scenarios for Mevidalen Hydroxybenzoate Based on Quantitative Evidence


Translational Neuroscience Research Requiring Robust Human-to-Rodent Cross-Species Pharmacology

Research programs investigating D1 receptor-mediated behaviors or disease models that require seamless translation from rodent to human should prioritize mevidalen hydroxybenzoate. Unlike first-generation D1 PAMs such as DETQ, which lose ~30-fold potency at rodent receptors, mevidalen retains significant activity at mouse and rat D1 receptors while maintaining high potency at the human receptor [1]. This species-balanced profile has been validated in humanized D1 mice, where oral mevidalen produced 5.5- to 15.2-fold increases in wakefulness, effects that directly translated to human sleep-deprived volunteers [1]. Procurement of mevidalen enables reliable cross-species pharmacodynamic comparisons and reduces the risk of translational failure due to species-specific pharmacology.

Clinical Development Programs Targeting Parkinson's Disease Dementia or Lewy Body Dementia

For clinical-stage development in Parkinson's disease dementia (PDD) or dementia with Lewy bodies (DLB), mevidalen hydroxybenzoate represents the most clinically advanced D1 PAM with a substantial body of human safety, tolerability, and pharmacokinetic data [2][3]. Phase 1 studies in healthy subjects and Parkinson's disease patients have defined the compound's PK profile (Tmax ~2 h, CLss 20–25 L/h, minimal accumulation) and established an acceptable safety profile at doses up to 150 mg daily [2]. Phase 2 proof-of-concept studies have been completed in the target patient populations, providing critical dose-ranging and efficacy signal data not available for alternative D1 PAMs such as UCB0022 or ASP4345 [3]. This extensive clinical dataset reduces program risk and accelerates development timelines.

In Vitro D1 Receptor Pharmacology Studies Requiring High-Potency, Subtype-Selective Modulation

For in vitro receptor pharmacology studies demanding high potency and D1 subtype selectivity, mevidalen hydroxybenzoate offers superior potency (EC50 = 1.1–3.0 nM) compared to the prototypical D1 PAM DETQ (EC50 = 5.8 nM) in the same cAMP accumulation assay format [4]. Its minimal allosteric agonist activity ensures that observed effects reflect genuine potentiation of endogenous dopamine signaling rather than direct receptor activation [4]. This makes mevidalen hydroxybenzoate the preferred tool compound for investigating the role of D1 receptor positive allosteric modulation in synaptic plasticity, cognition, and motor control, particularly in assays where the lower potency of DETQ may limit the observable dynamic range.

GMP and Clinical Supply Procurement for Investigator-Initiated Trials

For investigator-initiated clinical trials requiring GMP-grade D1 PAM material with documented stability and purity, mevidalen hydroxybenzoate is uniquely positioned due to its published scalable synthesis and defined co-crystal form [5]. The hydroxybenzoate co-crystal (CAS 1638669-32-5) is the specific form advanced through clinical development, with established analytical methods and stability data. Procuring this specific chemical entity ensures that the material used in clinical studies matches that used in prior regulatory submissions, thereby simplifying chemistry, manufacturing, and controls (CMC) documentation. Alternative D1 PAMs typically lack published large-scale synthetic routes or defined salt forms suitable for clinical supply.

Quote Request

Request a Quote for Mevidalen hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.